An In-depth Technical Guide to the Physicochemical Properties of 4-(Indolin-5-yl)morpholine
An In-depth Technical Guide to the Physicochemical Properties of 4-(Indolin-5-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which pharmacokinetic and pharmacodynamic behaviors are built, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth analysis of the core physicochemical properties of 4-(Indolin-5-yl)morpholine, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating the privileged indoline and morpholine scaffolds.
Given the current absence of extensive experimental data in publicly accessible literature, this whitepaper presents a combination of computationally predicted properties and established, robust experimental protocols for their empirical determination. This dual approach offers immediate, actionable insights for researchers while providing a clear roadmap for subsequent laboratory validation. The methodologies described are grounded in industry-standard practices, ensuring relevance and applicability for drug development professionals.
Molecular Identity and Predicted Physicochemical Profile
4-(Indolin-5-yl)morpholine is a heterocyclic compound featuring a saturated indoline ring system linked at the 5-position to a morpholine ring. The presence of two basic nitrogen atoms—one in the indoline ring and one in the morpholine ring—is a key determinant of its physicochemical behavior, particularly its ionization state and solubility.
The structure of 4-(Indolin-5-yl)morpholine is as follows:
Caption: Chemical structure of 4-(Indolin-5-yl)morpholine.
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.[1][2][3][4]
| Property | Predicted Value | Significance in Drug Discovery |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-5-yl)morpholine | Unambiguous chemical identification. |
| CAS Number | 959238-58-5 | Unique registry number for database searching. |
| Molecular Formula | C12H16N2O | Determines molecular weight and elemental composition. |
| Molecular Weight | 204.27 g/mol | Influences diffusion rates and overall size. |
| Melting Point | Not available (computationally) | Indicator of purity, lattice energy, and solubility. |
| Boiling Point | Not available (computationally) | Relevant for purification and stability at high temperatures. |
| logP (Octanol/Water) | 1.48 (Consensus) | Measures lipophilicity, affecting permeability and metabolism. |
| Aqueous Solubility (logS) | -2.86 | Impacts dissolution, absorption, and formulation. |
| pKa (Most Basic) | 8.78 | Determines the ionization state at physiological pH. |
| Topological Polar Surface Area | 24.71 Ų | Influences membrane permeability and BBB penetration. |
Note: These values are computationally derived and should be confirmed by experimental methods.
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP)
The predicted consensus logP of 1.48 suggests that 4-(Indolin-5-yl)morpholine possesses a balanced hydrophilic-lipophilic character. This is a favorable attribute in drug design, as it often correlates with good oral absorption and distribution properties. A logP in this range is generally considered optimal for cell membrane permeability without excessive sequestration into lipid bilayers, which can lead to toxicity or rapid metabolism.
Aqueous Solubility (logS)
The predicted logS of -2.86 indicates that the compound is likely to have moderate aqueous solubility. Solubility is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed. A logS value in this range may necessitate formulation strategies to enhance dissolution, particularly for higher doses. The basic nature of the molecule, conferred by the two nitrogen atoms, suggests that its solubility will be pH-dependent, increasing at lower pH values where it will be protonated.
Ionization Constant (pKa)
With a predicted basic pKa of 8.78, 4-(Indolin-5-yl)morpholine will be predominantly protonated and positively charged at the physiological pH of blood (7.4). This ionization state will significantly enhance its aqueous solubility and will influence its interactions with biological targets, transporters, and metabolizing enzymes. The presence of a positive charge can also impact its ability to cross the blood-brain barrier. The morpholine nitrogen is expected to be the more basic of the two nitrogens due to the delocalization of the lone pair on the indoline nitrogen into the aromatic system in the deprotonated form.
Standardized Experimental Protocols for Physicochemical Characterization
To provide a framework for the empirical validation of the predicted properties, the following section details standard experimental protocols.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[5][6] It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Calibrate the DSC instrument using certified standards (e.g., indium).[7]
-
Accurately weigh 2-5 mg of 4-(Indolin-5-yl)morpholine into an aluminum DSC pan.
-
Crimp the pan with a lid to encapsulate the sample.
-
Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, as recommended by the OECD.[8][9][10][11][12] It involves equilibrating an excess of the solid compound in an aqueous buffer and then measuring the concentration of the dissolved compound.
Protocol:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Add an excess amount of solid 4-(Indolin-5-yl)morpholine to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[13][14][15][16] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Protocol:
-
Calibrate a pH meter using standard buffers.
-
Accurately weigh and dissolve a known amount of 4-(Indolin-5-yl)morpholine in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination by the Shake-Flask Method
Rationale: Similar to solubility determination, the shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient (logP).[17][18][19][20][21]
Protocol:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.
-
Dissolve a known amount of 4-(Indolin-5-yl)morpholine in one of the phases.
-
Add a known volume of the second phase to create a two-phase system.
-
Agitate the mixture at a constant temperature until partitioning equilibrium is reached (typically several hours).
-
Separate the two phases by centrifugation.
-
Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).
-
Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP Determination by the Shake-Flask Method.
Conclusion
4-(Indolin-5-yl)morpholine presents a physicochemical profile that is promising for further investigation in a drug discovery context. Its predicted balanced lipophilicity, moderate aqueous solubility, and basic nature suggest that it is likely to have favorable ADME properties. However, it is crucial to underscore that these are in silico predictions. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical determination of these critical parameters. A thorough experimental characterization is the essential next step to validate these predictions and to build a solid foundation for any subsequent preclinical and clinical development of this compound or its analogs.
References
- 1. SwissADME [swissadme.ch]
- 2. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME: Significance and symbolism [wisdomlib.org]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 7. Calibrating DSC Temperature [deng.folk.ntnu.no]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. Water Solubility | Scymaris [scymaris.com]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. scribd.com [scribd.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
- 21. waters.com [waters.com]
